N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]
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Overview
Description
N,N’‘-(2-Methyl-1,3-phenylene)bis[N’-phenylurea] is an organic compound characterized by the presence of two phenylurea groups attached to a 2-methyl-1,3-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-(2-Methyl-1,3-phenylene)bis[N’-phenylurea] typically involves the reaction of 2-methyl-1,3-phenylenediamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’‘-(2-Methyl-1,3-phenylene)bis[N’-phenylurea] may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-(2-Methyl-1,3-phenylene)bis[N’-phenylurea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The phenylurea groups can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenylurea derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N,N’‘-(2-Methyl-1,3-phenylene)bis[N’-phenylurea] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’‘-(2-Methyl-1,3-phenylene)bis[N’-phenylurea] involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N,N’‘-(1,3-Phenylene)bis[N’-phenylurea]
- N,N’‘-(2-Chloro-5-methyl-1,4-phenylene)bis[N’-phenylurea]
- N,N’‘-(1,4-Phenylene)bis[N’-phenylurea]
Uniqueness
N,N’‘-(2-Methyl-1,3-phenylene)bis[N’-phenylurea] is unique due to the presence of the 2-methyl group on the phenylene core, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
149358-54-3 |
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Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-[2-methyl-3-(phenylcarbamoylamino)phenyl]-3-phenylurea |
InChI |
InChI=1S/C21H20N4O2/c1-15-18(24-20(26)22-16-9-4-2-5-10-16)13-8-14-19(15)25-21(27)23-17-11-6-3-7-12-17/h2-14H,1H3,(H2,22,24,26)(H2,23,25,27) |
InChI Key |
MZAGJFHIXUGZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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